Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. The compound features a 4-methoxyphenyl substituent at position 4, a methyl group at position 2, and a cyclopentyl ester moiety at position 3 (Figure 1). This scaffold is structurally related to 1,4-dihydropyridines (1,4-DHPs), which are known for calcium channel modulation and diverse bioactivities such as antibacterial, antifungal, and enzyme inhibition properties .
Properties
IUPAC Name |
cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-14-20(23(26)28-17-6-3-4-7-17)21(15-10-12-16(27-2)13-11-15)22-18(24-14)8-5-9-19(22)25/h10-13,17,21,24H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXDNBUBOMOOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- Ethyl and methyl esters are more common in high-yield syntheses (80–90%) .
- Aryl Substituent Role : Electron-donating groups (e.g., 4-methoxy in B8) are associated with moderate P-glycoprotein inhibition, while electron-withdrawing groups (e.g., nitro in B4) enhance activity . The 4-methoxyphenyl group in the target compound may favor π-π stacking in crystal packing .
Biological Activity
Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is believed to modulate various biochemical pathways by binding to enzymes or receptors involved in critical physiological processes.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit certain enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It could act as a modulator of receptors associated with inflammatory responses and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study showed that it effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound has shown promising antioxidant activity , which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. This suggests its potential use in developing anti-inflammatory therapies for conditions such as arthritis and other inflammatory diseases.
Structure–Activity Relationship (SAR) Studies
Recent SAR studies have highlighted the relationship between the chemical structure of this compound and its biological activity. These studies indicate that modifications to the methoxy group can significantly alter the compound's potency against various biological targets .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications. The compound's bioavailability was assessed in animal models showing promising results .
Q & A
Q. What are the standard synthetic routes for preparing Cyclopentyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?
The synthesis typically involves a multi-step protocol:
Imine Formation : Condensation of 4-methoxybenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) in the presence of ammonium acetate and an acid catalyst (e.g., acetic acid) to form an enamine intermediate .
Cyclization : Reaction of the enamine with a cyclohexanone derivative under acidic or basic conditions to construct the hexahydroquinoline core. Cyclopentyl esterification is achieved via transesterification or direct coupling with cyclopentanol .
Purification : Column chromatography or recrystallization to isolate the product.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine | AcOH, 80°C, 6h | ~65–75 | |
| Cyclization | HCl/EtOH, reflux, 12h | ~50–60 |
Q. How is the crystal structure of this compound determined, and what are its conformational features?
Methodology :
- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (for refinement) and OLEX2 (for structure solution) .
- Key Parameters (from analogous structures):
- Monoclinic system, space group P2₁/c.
- Dihedral angles between the 4-methoxyphenyl ring and quinoline core: ~86.1° (indicating near-orthogonal orientation) .
- Hexahydroquinoline core adopts a distorted boat conformation, with the cyclohexanone ring in a slightly twisted envelope conformation .
Hydrogen Bonding : Intramolecular C–H⋯O interactions and intermolecular N–H⋯O bonds stabilize the crystal lattice, forming infinite chains along the c-axis .
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structurally similar 1,4-dihydropyridine derivatives exhibit:
- Calcium Channel Modulation : Interaction with L-type Ca²⁺ channels, validated via patch-clamp electrophysiology .
- Antioxidant Activity : Radical scavenging assays (e.g., DPPH inhibition) show IC₅₀ values comparable to ascorbic acid .
- Antimicrobial Potential : MIC values against S. aureus and E. coli range from 8–32 µg/mL for analogs with halogenated aryl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Experimental Design :
Substituent Variation :
- Replace 4-methoxyphenyl with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., OH, NH₂) groups to modulate electronic effects .
- Modify the cyclopentyl ester to bulkier (e.g., adamantyl) or polar (e.g., PEG-linked) groups to assess steric/solubility impacts .
Assays :
- In Vitro : Calcium flux assays (FLIPR) for channel activity; ROS detection kits (e.g., H2DCFDA) for antioxidant profiling.
- In Silico : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
Q. Data Interpretation :
- Correlate substituent Hammett constants (σ) with bioactivity trends .
- Use ANOVA to identify statistically significant modifications (p < 0.05).
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Challenges :
Q. Validation Tools :
- Rigorous Checks : Use PLATON’s ADDSYM to detect missed symmetry; check Rint values for data merging quality .
- Software : OLEX2’s integrated tools for real-space validation (e.g., electron density maps) .
Q. What strategies address low solubility in pharmacological assays without altering core pharmacophores?
Methodological Solutions :
Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based encapsulation to enhance aqueous solubility .
Pro-drug Approach : Introduce hydrolyzable groups (e.g., acetate esters) at the 3-carboxylate position, which cleave in vivo .
Nanoformulation : Prepare liposomal or polymeric nanoparticles (dynamic light scattering for size characterization) .
Q. Data Analysis :
- Compare logP (calculated via ChemDraw) with experimental solubility (shake-flask method) to quantify improvements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
